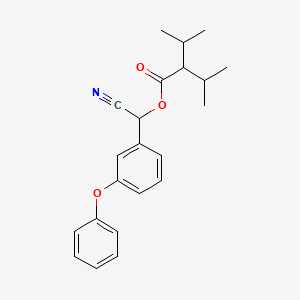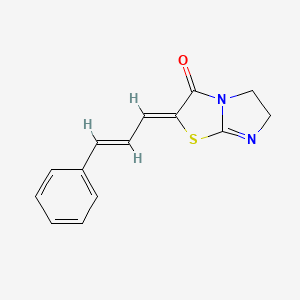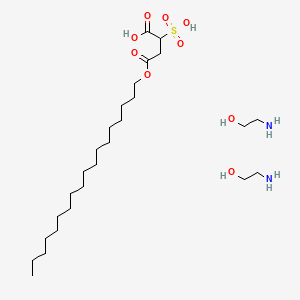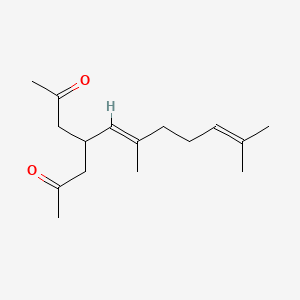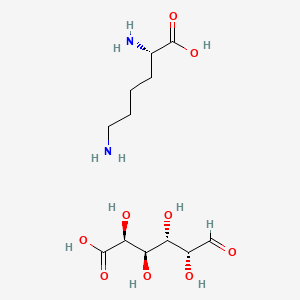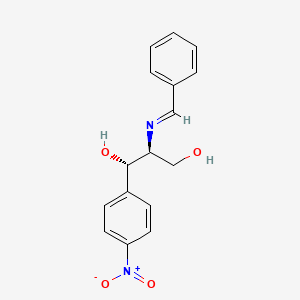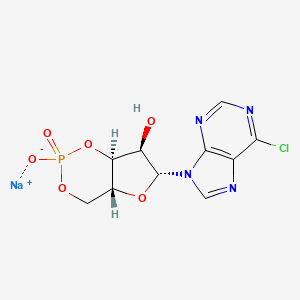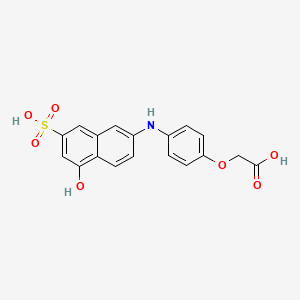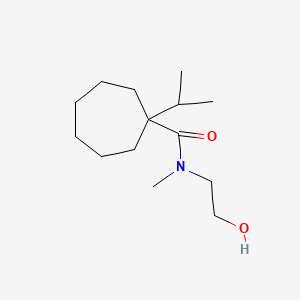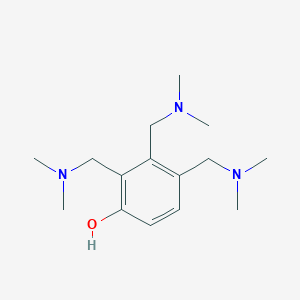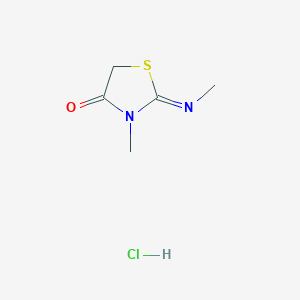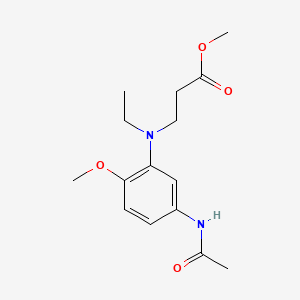
O,O'-Dibenzyl-L-cystine bis(toluene-4-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O’-DIBENZYL-L-CYSTINE BIS(TOLUENE-4-SULFONATE) is a complex organic compound with a unique structure that includes multiple functional groups. It contains 88 atoms, including hydrogen, carbon, nitrogen, oxygen, and sulfur . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of O,O’-DIBENZYL-L-CYSTINE BIS(TOLUENE-4-SULFONATE) involves several steps, including the formation of ester and amine groups, as well as the incorporation of sulfonic acid groups. The specific synthetic routes and reaction conditions are detailed in various chemical databases . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
O,O’-DIBENZYL-L-CYSTINE BIS(TOLUENE-4-SULFONATE) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential role in cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic effects and as a precursor for drug development. Additionally, it has industrial applications in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of O,O’-DIBENZYL-L-CYSTINE BIS(TOLUENE-4-SULFONATE) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
O,O’-DIBENZYL-L-CYSTINE BIS(TOLUENE-4-SULFONATE) can be compared with other similar compounds, such as other cystine derivatives and sulfonate esters. Its unique structure and functional groups give it distinct properties and applications. Similar compounds include O,O’-dibenzyl-L-cystine and other sulfonate esters .
Properties
CAS No. |
85006-27-5 |
|---|---|
Molecular Formula |
C34H38N2O10S4 |
Molecular Weight |
762.9 g/mol |
IUPAC Name |
3-[(2R)-3-[[2-amino-3-(1-benzyl-2-methyl-5-sulfocyclohexa-2,4-dien-1-yl)oxy-3-oxopropyl]disulfanyl]-2-(benzylamino)propanoyl]oxy-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C34H38N2O10S4/c1-23-13-15-27(49(39,40)41)17-31(23)45-33(38)30(36-20-26-11-7-4-8-12-26)22-48-47-21-29(35)32(37)46-34(18-25-9-5-3-6-10-25)19-28(50(42,43)44)16-14-24(34)2/h3-17,29-30,36H,18-22,35H2,1-2H3,(H,39,40,41)(H,42,43,44)/t29?,30-,34?/m0/s1 |
InChI Key |
YSVCJYGZLPKYLB-YTJYTORNSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)OC(=O)[C@H](CSSCC(C(=O)OC2(CC(=CC=C2C)S(=O)(=O)O)CC3=CC=CC=C3)N)NCC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)OC(=O)C(CSSCC(C(=O)OC2(CC(=CC=C2C)S(=O)(=O)O)CC3=CC=CC=C3)N)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


